molecular formula C19H15FN2O2 B2802456 N-(3-(4-fluorophenoxy)benzyl)nicotinamide CAS No. 1219902-19-8

N-(3-(4-fluorophenoxy)benzyl)nicotinamide

Cat. No. B2802456
M. Wt: 322.339
InChI Key: PCEQBKYFGYKIHG-UHFFFAOYSA-N
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Description

“N-(3-(4-fluorophenoxy)benzyl)nicotinamide” is a chemical compound . It’s a derivative of nicotinamide, which is an amide form of niacin or vitamin B3 . It’s important to note that the specific compound “N-(3-(4-fluorophenoxy)benzyl)nicotinamide” is not directly mentioned in the sources, but its related compounds have been studied extensively .

Scientific Research Applications

Neuroprotective Applications

N-(3-(4-fluorophenoxy)benzyl)nicotinamide derivatives, such as YM-244769, have been explored for their neuroprotective properties, particularly as Na+/Ca2+ exchange (NCX) inhibitors. YM-244769 preferentially inhibits NCX3, demonstrating a potent protective effect against hypoxia/reoxygenation-induced neuronal damage. This suggests its therapeutic potential for neurodegenerative diseases and conditions involving neuronal cell damage (Iwamoto & Kita, 2006).

Antifungal Activity

Research into 2‐aminonicotinamide derivatives has shown significant in vitro antifungal activity against various strains of Candida and Cryptococcus neoformans. These compounds, including those with the 3-fluorophenoxy moiety, inhibit the biosynthesis of glycosylphosphatidylinositol-anchored proteins in fungi, presenting a novel approach to antifungal therapy (Ni et al., 2017).

Radiopharmaceutical Synthesis

The synthesis of no-carrier-added 4-[18F]fluorophenol from precursors such as 4-benzyloxyphenyl-(2-thienyl)iodonium bromide has been described, highlighting the utility of fluorophenoxy derivatives in creating complex radiopharmaceuticals for diagnostic imaging (Ross, Ermert, & Coenen, 2011).

Cancer Research and Treatment

Nicotinamide derivatives have been evaluated for their anticancer properties, including the inhibition of tubulin polymerization and anticancer activity against a panel of human cancer cell lines. These findings suggest the potential of these compounds in cancer treatment by inducing cell cycle arrest and apoptosis (Kamal et al., 2014).

Enzymatic Inhibition and Disease Treatment

Investigations into the inhibition of Nicotinamide N-Methyltransferase (NNMT) by small molecule inhibitors have uncovered a range of activities, offering insights into the management of metabolic and chronic diseases associated with abnormal NNMT activity. The development of NNMT inhibitors could lead to new treatments for these conditions (Neelakantan et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, “2-(4-Fluorophenoxy)benzyl alcohol”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .

properties

IUPAC Name

N-[[3-(4-fluorophenoxy)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-16-6-8-17(9-7-16)24-18-5-1-3-14(11-18)12-22-19(23)15-4-2-10-21-13-15/h1-11,13H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEQBKYFGYKIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-fluorophenoxy)benzyl)nicotinamide

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